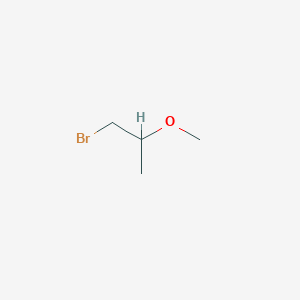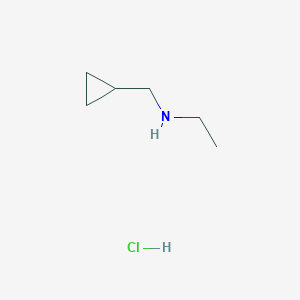![molecular formula C20H18N2O8S B2938608 dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate CAS No. 899758-26-0](/img/structure/B2938608.png)
dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a complex organic compound with diverse potential in various scientific fields. The molecular structure of this compound exhibits unique chemical features that contribute to its versatility in chemical reactions and applications. Known for its stability and reactivity, it holds significant promise in medicinal chemistry, materials science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate typically involves multi-step organic reactions. Key steps include the condensation of appropriate intermediates, followed by functional group transformations to introduce the desired dioxido-3-oxobenzo isothiazol group. Common reagents such as acid chlorides, amines, and catalysts under controlled temperatures are often utilized to achieve optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production might involve optimized flow processes, where continuous reactions allow for higher efficiency and lower costs. Advanced techniques such as high-pressure reactors and automated systems can be used to maintain consistent reaction conditions, ensuring the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate undergoes various chemical reactions, including:
Oxidation: Where it may form oxidized derivatives that can be used as intermediates in other synthetic pathways.
Substitution: Particularly nucleophilic substitutions, given its electron-rich aromatic system.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: Like potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction requirements.
Major Products
The primary products formed from these reactions often maintain the core structural integrity of the original compound, allowing for further functionalization and application in complex molecular syntheses.
Applications De Recherche Scientifique
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate finds application in several research domains:
Chemistry: : As a building block in the synthesis of novel organic molecules and polymers.
Biology: : Potential as a probe in biochemical assays and studies of enzyme interactions.
Medicine: : Exploration as a drug precursor or intermediate in the development of pharmaceuticals with specific biological activities.
Industry: : Use in the production of high-performance materials and as a catalyst in various industrial chemical processes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its application:
Molecular Targets and Pathways: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing biological pathways. Its reactive groups allow for binding to active sites or modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate stands out due to its unique combination of structural elements that confer specific chemical and physical properties:
Similar Compounds
Dimethyl terephthalate
3-oxobenzo[d]isothiazol-2(3H)-yl derivatives
Dioxido-2(3H)-yl analogs
These compounds, while similar in some respects, do not necessarily exhibit the same level of versatility and reactivity, highlighting the uniqueness of this compound in research and industrial applications.
Conclusion
This compound presents a fascinating subject for scientific exploration, offering valuable insights and opportunities across a range of fields. Its synthesis, reactivity, and applications underscore its potential as a pivotal compound in advancing knowledge and technology.
Propriétés
IUPAC Name |
dimethyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O8S/c1-11(22-18(24)14-6-4-5-7-16(14)31(22,27)28)17(23)21-15-10-12(19(25)29-2)8-9-13(15)20(26)30-3/h4-11H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVTNSBLUUHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)


![1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE](/img/structure/B2938539.png)
![[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2938540.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2938541.png)
![3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate](/img/structure/B2938542.png)



